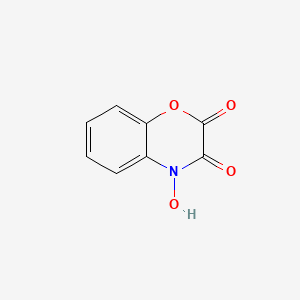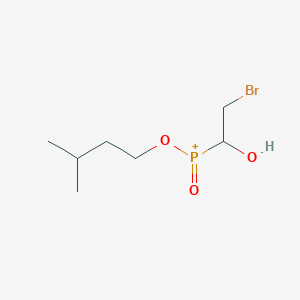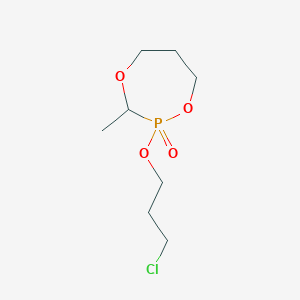
(2-(Ethylthio)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Ethylthio)ethyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C7H18INS It is a crystalline solid that is soluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethylthio)ethyl)trimethylammonium iodide typically involves the reaction of (2-ethylthio)ethanol with trimethylamine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Reaction of (2-ethylthio)ethanol with trimethylamine: This step involves the nucleophilic substitution reaction where the hydroxyl group of (2-ethylthio)ethanol is replaced by the trimethylammonium group.
Iodination: The resulting intermediate is then treated with an iodinating agent such as iodine or hydroiodic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Ethylthio)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
(2-(Ethylthio)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Wirkmechanismus
The mechanism of action of (2-(Ethylthio)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Methylthio)ethyl)trimethylammonium iodide
- (2-(Ethylthio)ethyl)triethylammonium iodide
- (2-(Ethylthio)ethyl)dimethylammonium iodide
Uniqueness
(2-(Ethylthio)ethyl)trimethylammonium iodide is unique due to its specific combination of the ethylthio group and the trimethylammonium group. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
89500-01-6 |
|---|---|
Molekularformel |
C7H18INS |
Molekulargewicht |
275.20 g/mol |
IUPAC-Name |
2-ethylsulfanylethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NS.HI/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LIVLYZYGEVNGES-UHFFFAOYSA-M |
Kanonische SMILES |
CCSCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


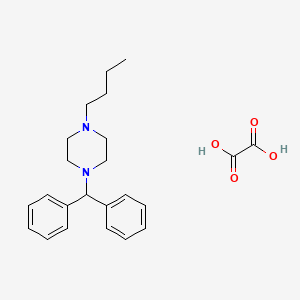
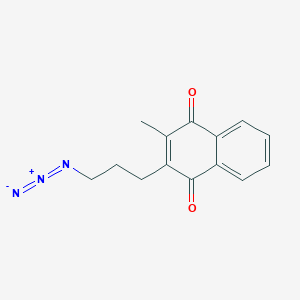
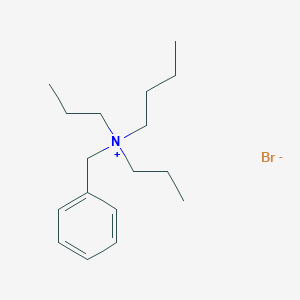
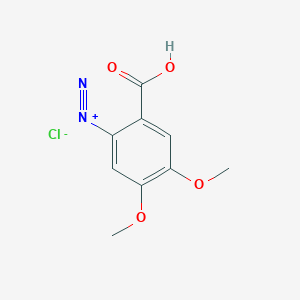
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
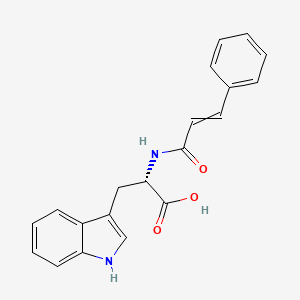
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
